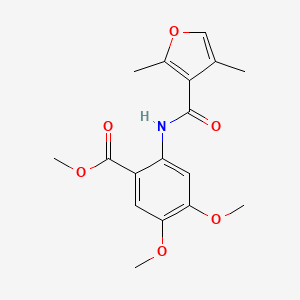

Methyl 2-(2,4-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate

説明

Methyl 2-(2,4-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate (hereafter referred to as the target compound) is a benzoate ester derivative featuring a 2,4-dimethylfuran-3-carboxamido substituent at the 2-position and methoxy groups at the 4- and 5-positions of the benzene ring. This compound has been studied for its anti-inflammatory properties, demonstrating superior activity compared to ibuprofen in carrageenan-induced rat paw edema models, with an inhibition rate of 45.4% . Its synthesis involves condensation reactions of furanoyl chloride intermediates with substituted benzoate esters under controlled conditions .

特性

IUPAC Name |

methyl 2-[(2,4-dimethylfuran-3-carbonyl)amino]-4,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6/c1-9-8-24-10(2)15(9)16(19)18-12-7-14(22-4)13(21-3)6-11(12)17(20)23-5/h6-8H,1-5H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHUOCBEAUCTFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate typically involves a multi-step process:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the furan derivative with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Methoxylation of the Benzoate Core: The benzoate core is methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of Methyl 2-(2,4-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction of the carboxamide group can yield the corresponding amine.

Substitution: The methoxy groups on the benzoate core can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

科学的研究の応用

Methyl 2-(2,4-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

作用機序

The mechanism of action of Methyl 2-(2,4-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Anti-Inflammatory Analogues: Furanamide Derivatives

The target compound belongs to a series of 2,4-dimethyl-N-(2-aryl)-3-furamides. Key comparisons include:

- Compound 7n (target compound) : Exhibited 45.4% inhibition in anti-inflammatory assays, surpassing ibuprofen (reference drug). The presence of a 4,5-dimethoxybenzoate ester and dimethylfuran carboxamido group likely enhances hydrophobic interactions and hydrogen bonding with inflammatory targets .

- Compounds 7h and 7i : Showed activity equivalent to ibuprofen (~40% inhibition). Structural variations in the aryl substituents (e.g., electron-withdrawing groups) may reduce potency compared to 7n .

- Compounds 7a–7m: Demonstrated lower inhibition rates (7.2–35.6%). For example, 7m (N-[4-(acetylamino)phenyl] derivative) showed reduced activity, suggesting that the 4,5-dimethoxybenzoate moiety in 7n is critical for efficacy .

Table 1: Anti-Inflammatory Activity of Selected Furanamide Derivatives

| Compound | Substituents | Inhibition Rate (%) | Reference Drug Comparison |

|---|---|---|---|

| 7n | 4,5-Dimethoxybenzoate ester | 45.4 | More potent than ibuprofen |

| 7h/i | Varied aryl groups | ~40 | Equivalent to ibuprofen |

| 7m | 4-(Acetylamino)phenyl | <35.6 | Less potent than ibuprofen |

Benzoate Ester Derivatives with Different Functional Groups

Methyl 3,5-Dimethoxybenzoate

- Structure : Lacks the furan carboxamido group and has methoxy groups at the 3- and 5-positions instead of 4,3.

- Primarily used as a synthetic intermediate rather than a bioactive compound .

Methyl 2-(Acetylamino)-4,5-Dimethoxybenzoate

Thiophene and Triazine-Based Analogues

Methyl 2-(2,4-Dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

- Structure : Features a thiophene core with dichlorobenzamido and ethoxyphenyl groups.

- Application : Designed as a pharmaceutical intermediate, highlighting how heterocyclic cores (thiophene vs. furan) and halogen substituents (Cl) influence bioactivity and synthetic pathways .

Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)

Structural and Conformational Analysis

- Crystal Structure Insights: A related compound, methyl 2-(1-(2-cyanophenoxy)-2-methoxy-2-oxoethyl)-4,5-dimethoxybenzoate, exhibits non-parallel aromatic rings (dihedral angle = 26.20°), which may affect molecular packing and solubility. In contrast, the target compound’s planar dimethylfuran group could enhance binding to flat enzymatic pockets .

Key Findings and Implications

Substituent Effects : The 4,5-dimethoxybenzoate and dimethylfuran groups in the target compound synergistically enhance anti-inflammatory activity compared to analogues with simpler aryl or acetyl substituents.

Heterocyclic Cores : Furan-based derivatives show promise for anti-inflammatory applications, whereas thiophene or triazine derivatives are tailored for other purposes (e.g., herbicides).

Conformational Flexibility: Non-planar structures in related compounds may reduce bioactivity due to poorer target fitting .

生物活性

Methyl 2-(2,4-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound belongs to the class of benzoate esters and is characterized by the presence of a furan ring, a carboxamide group, and two methoxy groups attached to a benzoate core. Its structural formula is represented as follows:

- IUPAC Name : Methyl 2-[(2,4-dimethylfuran-3-carbonyl)amino]-4,5-dimethoxybenzoate

- CAS Number : 915927-63-8

Methyl 2-(2,4-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate's biological activity is attributed to its interaction with various molecular targets within cells. The compound may modulate enzyme activity or receptor functions through binding interactions. Specific pathways influenced by this compound include:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.

Antimicrobial Properties

Research indicates that Methyl 2-(2,4-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it can inhibit bacterial growth at low concentrations.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

The compound has been examined for its anticancer properties against various cancer cell lines. Notably, studies have reported significant cytotoxic effects on breast (MCF-7) and cervical (HeLa) cancer cells. The following table summarizes the growth inhibitory values (GI50) observed in these studies:

| Cell Line | GI50 (µM) |

|---|---|

| MCF-7 | 3.18 ± 0.11 |

| HeLa | 8.12 ± 0.43 |

These results indicate that Methyl 2-(2,4-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate may outperform conventional chemotherapeutic agents like cisplatin and doxorubicin in specific contexts.

Case Studies

- Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the compound's efficacy against multiple cancer cell lines using MTT assays to assess cell viability. The results indicated a strong correlation between the concentration of the compound and reduced cell viability in both MCF-7 and HeLa cells.

- Antimicrobial Assessment : Another investigation focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The findings revealed that the compound effectively inhibited growth across various strains, highlighting its potential as an alternative therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。